![molecular formula C15H12FNO3 B6404667 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261988-71-9](/img/structure/B6404667.png)
2-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
2-(3-Acetylaminophenyl)-4-fluorobenzoic acid, also known as Acetaminophen-Fluorobenzoic Acid (AFBA), is a synthetic organic compound with a wide range of applications. AFBA has been studied extensively in the fields of chemistry, biochemistry, and pharmacology for its unique properties and potential therapeutic applications. AFBA is a versatile compound with a variety of synthetic and research applications.
Mechanism of Action
The mechanism of action of AFBA is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs and other molecules. AFBA has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, AFBA has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of AFBA are not fully understood, but it is believed to interact with a variety of enzymes and other molecules in the body. AFBA has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, AFBA has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other molecules. AFBA has also been shown to interact with various proteins and other molecules in the body, and it is believed to have a variety of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using AFBA in lab experiments is its versatility. AFBA can be used in a variety of experiments, from the study of the mechanism of action of drugs to the development of new drugs. Additionally, AFBA is relatively easy to synthesize, making it a cost-effective option for many lab experiments. However, there are some limitations to using AFBA in lab experiments. AFBA is not very soluble in water, and it is relatively unstable in the presence of light and heat. Additionally, AFBA can be toxic if ingested, so it should be handled with care.
Future Directions
There are a variety of potential future directions for AFBA research. One potential direction is the development of new drugs that utilize the properties of AFBA. Additionally, AFBA could be used as a fluorescent probe to study the structure and function of biological molecules. Additionally, AFBA could be used to study the effects of various drugs on the metabolism of other drugs and other molecules. Finally, AFBA could be used to study the kinetic properties of enzymes and other biological molecules.
Synthesis Methods
AFBA can be synthesized from the reaction of 4-fluorobenzoic acid and 3-acetylaminophenol. This reaction is typically carried out in an aqueous solution of sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the 4-fluorobenzoic acid acts as the nucleophile, and the 3-acetylaminophenol acts as the electrophile. The resulting product is a 95% pure AFBA.
Scientific Research Applications
AFBA has a variety of scientific research applications, including in the fields of chemistry, biochemistry, and pharmacology. AFBA has been used as a model compound in the study of the mechanism of action of various drugs, as well as in the development of new drugs. AFBA has also been used to study the kinetic properties of enzymes and other biological molecules. In addition, AFBA has been used as a fluorescent probe for the detection of various biological molecules.
properties
IUPAC Name |
2-(3-acetamidophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)14-8-11(16)5-6-13(14)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYGLHXRIYMBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690612 |
Source
|
Record name | 3'-Acetamido-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-71-9 |
Source
|
Record name | 3'-Acetamido-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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